molecular formula C7H4Cl2F2N2 B8236593 2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B8236593
M. Wt: 225.02 g/mol
InChI Key: LVDYMQUENGQVEB-UHFFFAOYSA-N
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Description

2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic organic compound with the molecular formula C7H4Cl2F2N2. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves several steps. One common method includes the reaction of 2,4-dichloro-5,6-dihydrocyclopenta[d]pyrimidine with fluorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at a temperature range of 0-50°C .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process .

Chemical Reactions Analysis

2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as triethylamine, and temperature control ranging from 0-100°C. Major products formed from these reactions include substituted derivatives, oxides, and reduced forms of the compound .

Scientific Research Applications

2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the production of various chemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways and cellular processes. The molecular targets and pathways involved depend on the specific application and the derivative of the compound being used .

Comparison with Similar Compounds

2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties and make it valuable in various applications .

Properties

IUPAC Name

2,4-dichloro-7,7-difluoro-5,6-dihydrocyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2N2/c8-5-3-1-2-7(10,11)4(3)12-6(9)13-5/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDYMQUENGQVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C1C(=NC(=N2)Cl)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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